Acide 3-(méthylamino)-3-oxopropanoïque

Vue d'ensemble

Description

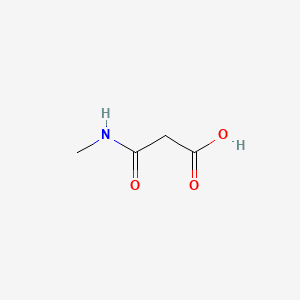

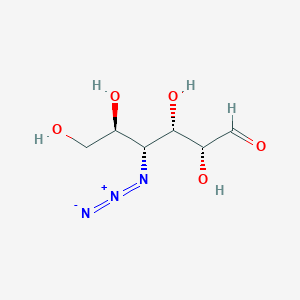

3-(Methylamino)-3-oxopropanoic acid, also known as 3-(Methylamino)-3-oxopropanoic acid, is a useful research compound. Its molecular formula is C4H7NO3 and its molecular weight is 117.1 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(Methylamino)-3-oxopropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Methylamino)-3-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylamino)-3-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Maladies neurodégénératives

L'intérêt de la recherche pour un acide aminé non protéique, la β-N-méthylamino-L-alanine (BMAA), est né de la découverte d'un lien entre l'exposition à la BMAA et l'apparition de maladies neurodégénératives . Cela suggère que l'"Acide 3-(méthylamino)-3-oxopropanoïque" pourrait potentiellement avoir des effets similaires et pourrait être utilisé dans la recherche sur les maladies neurodégénératives.

Importance écologique

Le composé s'est avéré avoir des relations complexes avec les producteurs de BMAA et l'environnement dans divers écosystèmes naturels . Cela suggère que l'"this compound" pourrait avoir des applications écologiques significatives.

Mécanismes moléculaires de l'activité biologique

Les mécanismes moléculaires sous-jacents à la toxicité de la BMAA pour les cellules vivantes ont été étudiés en détail . Cela pourrait fournir des informations sur l'activité biologique de l'"this compound".

Effet sur les cellules cyanobactériennes

Des études récentes ont révélé des effets régulateurs puissants de la BMAA sur le métabolisme de base et le développement cellulaire des cyanobactéries . Cela suggère que l'"this compound" pourrait avoir des effets similaires sur les cellules cyanobactériennes.

Influence sur la différenciation cellulaire et les processus métaboliques primaires

La BMAA exogène influence fortement la différenciation cellulaire et les processus métaboliques primaires chez les cyanobactéries, tels que la fixation de l'azote, la photosynthèse, la fixation du carbone et divers processus biosynthétiques impliquant le 2-oxoglutarate et le glutamate . Cela suggère que l'"this compound" pourrait avoir des influences similaires sur ces processus.

Outil allélopathique potentiel

Le diaminoacide toxique peut être utilisé par les organismes phytoplanctoniques comme un outil allélopathique possible pour contrôler la population de cellules cyanobactériennes pendant une période de compétition intense pour l'azote et d'autres ressources dans divers écosystèmes . Cela suggère que l'"this compound" pourrait potentiellement être utilisé comme un outil allélopathique.

Mécanisme D'action

Target of Action

3-(Methylamino)-3-oxopropanoic acid, also known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid produced by cyanobacteria . BMAA is a neurotoxin and its potential role in various neurodegenerative disorders is the subject of scientific research . The primary targets of BMAA are the neurons in the brain .

Mode of Action

The mode of action of BMAA involves several mechanisms. One of the proposed mechanisms is excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters . Another proposed mechanism is protein misincorporation with subsequent misfolding . BMAA can also associate with enzymes and transporters leading to inhibition of function .

Biochemical Pathways

The possible biosynthetic route for BMAA production in Cyanobacteria is via the methylation of 2,3-diaminopropanoic acid (2,3-DAP). Amino acid methylation in Cyanobacteria commonly occurs through the activity of S-adenosylmethionine . The affected pathways and their downstream effects are still under investigation.

Pharmacokinetics

The pharmacokinetics of BMAA involves its distribution, metabolism, and excretion. After administration, BMAA is cleared from plasma in a rapid distribution phase followed by a slower elimination phase . The blood-brain barrier permeability of BMAA is low, limiting its uptake into the brain . Once in the brain, bmaa is trapped in proteins, forming a reservoir for slow release over time .

Result of Action

The result of BMAA’s action is the potential development of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) . The formation of protein aggregates, oxidative stress, and/or excitotoxicity, which are mechanisms involved in the etiology of ALS, are postulated to be the result of chronic exposure to BMAA .

Action Environment

The action of BMAA is influenced by environmental factors. Climate change and eutrophication significantly increase the frequency and intensity of cyanobacterial bloom in water bodies . This leads to an increase in the production of BMAA. Furthermore, BMAA shows strong biomagnification behavior, increasing in concentration as it moves up the food chain .

Analyse Biochimique

Biochemical Properties

3-(Methylamino)-3-oxopropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as alanine transaminase and aspartate transaminase . These interactions are crucial for the compound’s role in metabolic pathways, influencing the conversion of amino acids and the production of key metabolites.

Cellular Effects

The effects of 3-(Methylamino)-3-oxopropanoic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in neurodegenerative diseases . Additionally, it can disrupt cellular differentiation and neurite outgrowth, particularly in neural stem cells .

Molecular Mechanism

At the molecular level, 3-(Methylamino)-3-oxopropanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes involved in neurotransmitter synthesis . This inhibition can result in altered neurotransmitter levels and subsequent changes in neuronal function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Methylamino)-3-oxopropanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Long-term exposure to this compound has been associated with the formation of protein aggregates and oxidative stress . These effects can lead to long-term changes in cellular function, including neurodegeneration and cognitive deficits.

Dosage Effects in Animal Models

The effects of 3-(Methylamino)-3-oxopropanoic acid vary with different dosages in animal models. Low doses may not produce significant effects, while higher doses can lead to toxic or adverse effects. For instance, chronic exposure to high doses of this compound in zebrafish models has been linked to neurodegenerative changes . It is crucial to determine the threshold doses that result in beneficial versus harmful effects.

Metabolic Pathways

3-(Methylamino)-3-oxopropanoic acid is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as alanine transaminase and aspartate transaminase, affecting the levels of metabolites like alanine, aspartate, and glutamate . These interactions can influence metabolic flux and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 3-(Methylamino)-3-oxopropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it is transported across the blood-brain barrier by neutral amino acid transport systems . This transport is essential for its accumulation in specific tissues, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 3-(Methylamino)-3-oxopropanoic acid is critical for its activity and function. It is localized in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications, ensuring that the compound reaches its intended sites of action.

Propriétés

IUPAC Name |

3-(methylamino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-5-3(6)2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSCABGFLRQFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194949 | |

| Record name | N-Methylmalonamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42105-98-6 | |

| Record name | N-Methylmalonamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042105986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmalonamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylcarbamoyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMALONAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1GQ250D2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one](/img/structure/B1212263.png)

![2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide](/img/structure/B1212264.png)

![9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide](/img/structure/B1212265.png)

![2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1212280.png)